Fmoc-Phe(F5)-OH
CAS No.: 205526-32-5
Cat. No.: VC21539880
Molecular Formula: C24H16F5NO4
Molecular Weight: 477.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 205526-32-5 |
|---|---|
| Molecular Formula | C24H16F5NO4 |
| Molecular Weight | 477.4 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1 |
| Standard InChI Key | DLOGILOIJKBYKA-KRWDZBQOSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O |
Introduction
Chemical Identity and Structure
Fmoc-pentafluoro-L-phenylalanine is characterized by its distinctive chemical structure that features a pentafluorophenyl group attached to the β-carbon of the amino acid backbone, with the α-amino group protected by the Fmoc moiety. This unique structural arrangement contributes to its specialized applications in peptide chemistry and drug development.
Molecular Characteristics
The compound is formally known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid and possesses the molecular formula C₂₄H₁₆F₅NO₄. Its molecular weight is approximately 477.387 g/mol, making it a medium-sized molecule within the context of amino acid derivatives . The compound exists as a white crystalline powder under standard conditions and exhibits high stability compared to non-fluorinated analogs .
Chemical Identifiers
Table 1: Chemical Identifiers of Fmoc-pentafluoro-L-phenylalanine
| Parameter | Value |
|---|---|
| CAS Number | 198545-85-6; 205526-32-5 |
| Molecular Formula | C₂₄H₁₆F₅NO₄ |
| Molecular Weight | 477.387 g/mol |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)-9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m0/s1 |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC(=O)O |
| PubChem CID | 7020337 |
Structural Elements
The compound consists of several key structural elements that contribute to its chemical behavior and applications:
-
Pentafluorophenyl Group: The five fluorine atoms substituted on the phenyl ring significantly alter the electronic properties, hydrophobicity, and metabolic stability of the molecule .
-
Fmoc Protecting Group: The fluorenylmethyloxycarbonyl group protects the α-amino function during peptide synthesis and can be selectively removed under mild basic conditions.
-
L-Stereochemistry: The compound maintains the L-configuration at the α-carbon, making it compatible with natural L-amino acids in peptide synthesis .
Physical and Chemical Properties
Fmoc-pentafluoro-L-phenylalanine possesses distinct physical and chemical properties that make it especially valuable for specialized applications in biochemistry and medicinal chemistry.
Physical Properties
The compound is a white crystalline powder with high stability, a characteristic that contributes to its usefulness in various research applications . Its specific optical rotation ([α]²⁵ᴅ) is reported as -35.2 ± 2° when measured at a concentration of 1 in dimethylformamide (DMF), confirming its specific stereochemistry .
Physicochemical Properties
Table 2: Physicochemical Properties of Fmoc-pentafluoro-L-phenylalanine
Stability and Reactivity
Applications in Scientific Research
Fmoc-pentafluoro-L-phenylalanine has emerged as a valuable tool across multiple scientific disciplines, with its unique properties enabling advancements in various research areas.
Peptide Synthesis
Fmoc-pentafluoro-L-phenylalanine serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) . The incorporation of this fluorinated amino acid derivative enhances peptide stability and bioactivity, providing several advantages:
-
Enhanced Proteolytic Stability: Peptides containing fluorinated amino acids show increased resistance to enzymatic degradation, extending their half-life in biological systems .
-
Altered Conformational Properties: The pentafluorophenyl group influences peptide folding and secondary structure formation, which can be exploited to design peptides with specific conformational preferences .
-
Modified Binding Properties: The unique electronic and steric properties of the pentafluorophenyl group can enhance binding specificity and affinity to target proteins .
Drug Development
The unique fluorinated structure of this compound makes it particularly valuable in medicinal chemistry and drug development . Research has demonstrated several beneficial effects when incorporated into potential therapeutic agents:
-
Improved Pharmacokinetic Properties: The pentafluorophenyl group increases metabolic stability and can enhance membrane permeability, leading to better bioavailability and extended half-life of drug candidates .
-
Enhanced Selectivity: The distinct electronic properties of the pentafluorophenyl group can improve target selectivity, potentially reducing off-target effects .
-
Increased Lipophilicity: The fluorinated aromatic ring enhances the compound's lipophilicity, which can improve passage through biological membranes and influence drug distribution.
Bioconjugation
Researchers utilize Fmoc-pentafluoro-L-phenylalanine to create bioconjugates, which are essential in developing targeted therapies and diagnostic agents . The pentafluorophenyl group can serve as a site for selective chemical modifications, enabling the attachment of various functional elements such as:
-
Imaging Agents: Fluorescent or radioactive moieties for diagnostic applications .
-
Targeting Ligands: Molecules that direct the conjugate to specific tissues or cell types .
-
Therapeutic Payloads: Cytotoxic agents for targeted delivery to cancer cells .
Material Science
The fluorinated properties of Fmoc-pentafluoro-L-phenylalanine contribute to the development of advanced materials with improved characteristics :
-
Enhanced Chemical Resistance: Materials incorporating this compound exhibit improved resistance to chemical degradation .
-
Thermal Stability: The presence of fluorine atoms increases thermal stability, making resulting materials suitable for high-temperature applications .
-
Special Surface Properties: Fluorinated materials often display unique surface properties, including low surface energy and hydrophobicity, valuable in coating applications .
Protein Folding Studies
Fmoc-pentafluoro-L-phenylalanine aids in studies related to protein folding and stability, providing insights into protein interactions and functions . The distinctive properties of the pentafluorophenyl group make it an excellent probe for investigating:
-
Protein-Protein Interactions: The fluorinated group can alter binding interfaces and help elucidate interaction mechanisms .
-
Folding Pathways: When incorporated into peptides, it can influence folding pathways and help identify key intermediates in the folding process .
-
Stability Determinants: Studies incorporating this compound help identify factors that contribute to protein stability under various conditions .
Comparison with Similar Compounds
Understanding how Fmoc-pentafluoro-L-phenylalanine compares to related compounds provides valuable context for researchers selecting the appropriate derivative for specific applications.
Structural Relatives
Table 3: Comparison of Fmoc-pentafluoro-L-phenylalanine with Related Compounds
| Compound | Molecular Weight (g/mol) | Distinctive Features | Applications |
|---|---|---|---|
| Fmoc-pentafluoro-L-phenylalanine | 477.387 | Five fluorine atoms on phenyl ring | Peptide synthesis, drug development, bioconjugation |
| Fmoc-3,5-difluoro-L-phenylalanine | 423.40 | Two fluorine atoms at positions 3 and 5 | Similar applications with moderate fluorination effects |
| Fmoc-3,4,5-trifluoro-D-phenylalanine | 438.40 | Three fluorine atoms with D-stereochemistry | Greater reactivity due to trifluorination pattern |
| Boc-pentafluoro-L-phenylalanine | N/A | Boc protecting group instead of Fmoc | Alternative protection strategy for peptide synthesis |
Functional Distinctions
The pentafluorinated variant offers several advantages over less fluorinated analogs:
-
Enhanced Hydrophobicity: The pentafluoro derivative exhibits greater hydrophobicity compared to the difluoro and trifluoro variants.
-
Metabolic Stability: Complete fluorination of the phenyl ring provides maximal protection against metabolic degradation.
-
Unique Electronic Properties: The pentafluoro substitution creates a distinctive electronic environment that can significantly impact binding interactions and reactivity .
Current Research and Future Directions
Research involving Fmoc-pentafluoro-L-phenylalanine continues to expand, with several emerging trends pointing to future applications and developments.
Peptide Therapeutics
The incorporation of this fluorinated amino acid into peptide therapeutics remains an active area of research, with efforts focused on:
-
Enhanced Stability: Developing peptide drugs with improved in vivo stability and longer half-lives .
-
Novel Binding Properties: Creating peptides with unique binding characteristics for challenging therapeutic targets .
-
Membrane Permeability: Improving the cell penetration of peptide therapeutics through strategic incorporation of fluorinated residues.
Biorthogonal Chemistry
The unique reactivity of the pentafluorophenyl group is being explored for selective bioconjugation strategies, particularly in:
-
Click Chemistry Applications: Developing new bioorthogonal reactions for site-specific labeling of biomolecules .
-
In Vivo Conjugation: Creating systems for controlled conjugation reactions within biological environments .
Materials Science
Ongoing research in materials science is leveraging the properties of Fmoc-pentafluoro-L-phenylalanine for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume